molecular formula C17H18ClN3OS B14929262 (5E)-5-(4-chlorobenzylidene)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one

(5E)-5-(4-chlorobenzylidene)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B14929262
M. Wt: 347.9 g/mol
InChI Key: DNQNEKWKCMCXMI-XNTDXEJSSA-N
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Description

5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hexahydropyrrolo[1,2-a]pyrazinyl moiety, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable pyrazine derivative under basic conditions to form the intermediate. This intermediate is then reacted with a thiazole derivative under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-2-(1H-PYRAZOL-1-YL)ETHANONE
  • 4-CHLORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE
  • 2-(4-CHLOROPHENYL)-1,3-THIAZOL-4(5H)-ONE

Uniqueness

5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its hexahydropyrrolo[1,2-a]pyrazinyl moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.9 g/mol

IUPAC Name

(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H18ClN3OS/c18-13-5-3-12(4-6-13)10-15-16(22)19-17(23-15)21-9-8-20-7-1-2-14(20)11-21/h3-6,10,14H,1-2,7-9,11H2/b15-10+

InChI Key

DNQNEKWKCMCXMI-XNTDXEJSSA-N

Isomeric SMILES

C1CC2CN(CCN2C1)C3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3

Canonical SMILES

C1CC2CN(CCN2C1)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

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